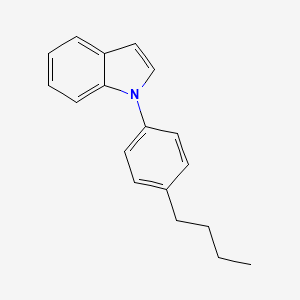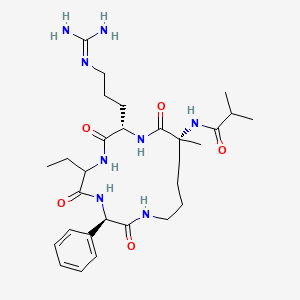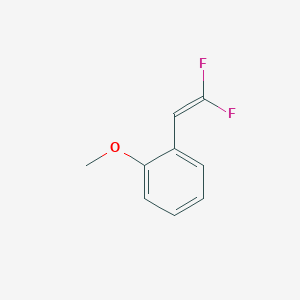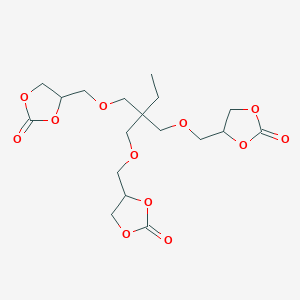
Trimethylpropanol tricyclocarbonate (TMP tricyclocarbonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD30062872, also known as 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane, is a chemical compound with the molecular formula C₁₈H₂₆O₁₂ and a molecular weight of 434.39 g/mol . This compound is characterized by its unique structure, which includes multiple dioxolane rings, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-oxo-1,3-dioxolane-4-methanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反应分析
Types of Reactions
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}ethane
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}butane
Uniqueness
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane is unique due to its specific arrangement of dioxolane rings and the central propane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C18H26O12 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
4-[2,2-bis[(2-oxo-1,3-dioxolan-4-yl)methoxymethyl]butoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H26O12/c1-2-18(9-22-3-12-6-25-15(19)28-12,10-23-4-13-7-26-16(20)29-13)11-24-5-14-8-27-17(21)30-14/h12-14H,2-11H2,1H3 |
InChI 键 |
INECIFOTGMOUMW-UHFFFAOYSA-N |
规范 SMILES |
CCC(COCC1COC(=O)O1)(COCC2COC(=O)O2)COCC3COC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



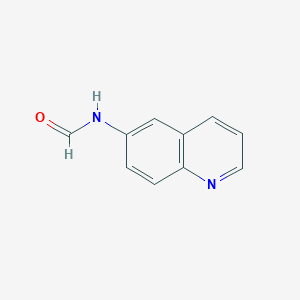

![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
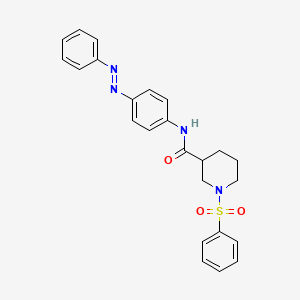
![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
